N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolo-pyridazinyl core, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazinyl core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl and pyridinyl groups is usually accomplished through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize reaction conditions and yield.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its pharmacological properties.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cells.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.
Indole derivatives: These compounds have diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and drug development.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This indicates the presence of a fluorophenyl group, a pyridazinone moiety, and a sulfanyl linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Notably:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cancer progression. For instance, it may act as an inhibitor of the TGF-β type I receptor kinase, which plays a critical role in cellular signaling related to fibrosis and cancer .
- Antimicrobial Properties : Similar compounds with pyridazinone structures have demonstrated significant antibacterial and antifungal activities. The presence of the triazole ring enhances the antimicrobial efficacy against various pathogens .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
- Cancer Treatment : A study evaluated the efficacy of similar triazole-containing compounds in inhibiting tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size by modulating TGF-β signaling pathways .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of pyridazinone exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was linked to disruption of bacterial cell wall synthesis .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and systemic exposure of this compound. Preliminary data suggest favorable absorption characteristics with moderate half-life values conducive for therapeutic use.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-15-5-3-13(4-6-15)10-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVVVITOIGPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.